Acetylium hexachloroantimonate(1-)

Description

Overview of Acylium Cations and Their Fundamental Chemical Significance

Acylium ions are cations with the general formula RCO⁺, where R is an alkyl or aryl group. wikipedia.org They are a type of carbocation and are characterized by a linear R-C-O geometry. wikipedia.org The carbon-oxygen bond length is notably short, approaching that of a triple bond, and can be represented by the resonance structure [R−C≡O⁺]. wikipedia.org This structure contributes to their stability relative to other carbocations.

The fundamental chemical significance of acylium ions lies in their role as potent electrophiles and key reactive intermediates in several important organic reactions. fiveable.meucla.edu The most notable of these is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry for forming carbon-carbon bonds. nih.govwikipedia.org In this reaction, an acylium ion, typically generated in situ from an acyl halide or anhydride (B1165640) and a Lewis acid, attacks an aromatic ring to form an aryl ketone. sigmaaldrich.comnumberanalytics.com Unlike the related Friedel-Crafts alkylation, the acylation reaction benefits from the deactivating nature of the introduced acyl group, which prevents further substitutions on the aromatic ring. organic-chemistry.org Furthermore, the resonance-stabilized structure of the acylium ion prevents the carbocation rearrangements that often plague alkylation reactions. libretexts.orglibretexts.org

Acylium ions are also intermediates in other transformations, such as the Koch carbonylation, where they are hydrolyzed to form carboxylic acids. wikipedia.org Their high reactivity necessitates their generation in the presence of a substrate that can be readily acylated, or their isolation as salts with very weakly coordinating anions. wikipedia.orgfiveable.me

Historical Context of Acetylium Hexachloroantimonate(1-) in Electrophilic Chemistry

The conceptual foundation for acetylium hexachloroantimonate(1-) lies in the discovery of the Friedel-Crafts reactions by Charles Friedel and James Crafts in 1877. wikipedia.orgnumberanalytics.com Their work demonstrated the power of using Lewis acids like aluminum chloride to generate electrophilic species for aromatic substitution. masterorganicchemistry.comwikipedia.org For decades, the acylium ion was understood primarily as a transient intermediate in these reactions. nih.gov

A significant advancement came with the work of George A. Olah and his colleagues. In a 1964 paper, they reported on the acetylation of aromatic compounds using pre-formed methyloxocarbonium (acetylium) salts, including acetylium hexafluoroantimonate and acetylium hexachloroantimonate. masterorganicchemistry.com This research was pivotal as it involved the isolation and direct use of the acylium ion salt, confirming its role as the active electrophile in these acylations. nih.gov They were able to prepare these salts by reacting acyl halides with strong Lewis acids like antimony pentachloride (SbCl₅). wikipedia.org The use of acetylium hexachloroantimonate demonstrated that a sufficiently powerful and stable electrophile could be prepared as a distinct reagent, allowing for more controlled and mechanistically clear acylation reactions. masterorganicchemistry.com

Theoretical Considerations of Weakly Coordinating Anions in Stabilizing Reactive Cations

The isolation and use of highly reactive cations like the acetylium ion are only possible through their association with weakly coordinating anions (WCAs). wikipedia.orgrsc.org A WCA is a large, chemically robust anion with a delocalized negative charge, which results in very low nucleophilicity and basicity. uni-freiburg.decuvillier.de The primary function of a WCA is to suppress strong electrostatic interactions with the cation, effectively "insulating" it and allowing it to express its intrinsic reactivity. uni-freiburg.demdpi.com

To achieve this, WCAs possess several key features:

Large Ionic Size: A larger anion leads to lower lattice energies in the resulting salt, decreasing the electrostatic interaction between the ions. cuvillier.de

Charge Delocalization: The negative charge is spread over a large volume, often through resonance or inductive effects from electronegative atoms. uni-freiburg.de

Chemical Inertness: They must be resistant to oxidation by the highly electrophilic cation and stable against decomposition. rsc.orgcuvillier.de

The hexachloroantimonate anion, [SbCl₆]⁻, is a classic example of a WCA. It is formed from the reaction of a chloride source with the powerful Lewis acid antimony pentachloride. wikipedia.org Its octahedral geometry and the distribution of the negative charge over six chlorine atoms make it a stable and poor nucleophile. This allows it to form a stable salt with the highly electrophilic acetylium cation, preventing the cation from being neutralized or undergoing side reactions. ontosight.ai The development of WCAs has been crucial for advancing the chemistry of many reactive species, enabling the study of cations in what can be described as a "pseudo gas phase" environment in condensed media. cuvillier.de

Interactive Data Table: Properties of Acetylium Hexachloroantimonate(1-)

| Property | Value | Reference |

| Chemical Formula | C₂H₃Cl₆OSb | nih.gov |

| Molecular Weight | 377.5 g/mol | nih.gov |

| CAS Number | 17857-44-2 | nih.gov |

| Synonyms | Methyloxocarbenium(acetyl)hexachloroantimonate | nih.gov |

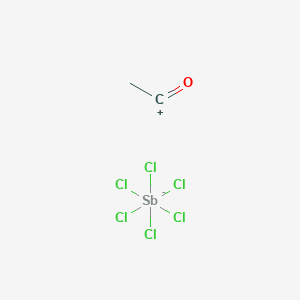

| Cation | Acetylium ([CH₃CO]⁺) | ontosight.ai |

| Anion | Hexachloroantimonate ([SbCl₆]⁻) | ontosight.ai |

Properties

IUPAC Name |

ethanone;hexachloroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3O.6ClH.Sb/c1-2-3;;;;;;;/h1H3;6*1H;/q+1;;;;;;;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBXAZDSNPNESB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C+]=O.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl6OSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104400 | |

| Record name | 1-Oxoethylium (OC-6-11)-hexachloroantimonate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17857-44-2 | |

| Record name | Ethylium, 1-oxo-, (OC-6-11)-hexachloroantimonate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17857-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylium hexachloroantimonate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017857442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxoethylium (OC-6-11)-hexachloroantimonate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylium hexachloroantimonate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Acetylium Hexachloroantimonate 1

Direct Synthesis Routes from Acetyl Halides and Antimony Pentachloride Precursors

The most common and direct method for the synthesis of acetylium hexachloroantimonate(1-) involves the reaction of an acetyl halide, typically acetyl chloride, with a strong Lewis acid, antimony pentachloride (SbCl₅). researchgate.net Antimony pentachloride is a potent Lewis acid that readily abstracts a halide anion from the acetyl halide, leading to the formation of the acetylium cation (CH₃CO⁺) and the hexachloroantimonate(1-) anion (SbCl₆⁻). researchgate.netnumberanalytics.com

The reaction is typically carried out in an inert solvent to prevent side reactions and to facilitate the precipitation of the resulting salt. The choice of solvent is critical and is often a chlorinated hydrocarbon, such as chloroform (B151607) or carbon tetrachloride, which can dissolve the reactants but not the ionic product. chemicalbook.com The reaction is generally performed at low temperatures to control its exothermic nature and to minimize the decomposition of the product.

CH₃COCl + SbCl₅ → [CH₃CO]⁺[SbCl₆]⁻

This direct synthesis route is favored for its simplicity and the high reactivity of the precursors, leading to the formation of the desired acylium salt. The pioneering work of George A. Olah on superacids and carbocations significantly contributed to the understanding and isolation of such stable acylium salts. His research demonstrated that in superacidic media, acylium ions could be generated and observed, paving the way for their preparation as stable crystalline salts.

Optimization Strategies for Synthesis Yields and Purity of Acetylium Hexachloroantimonate(1-)

Optimizing the yield and purity of acetylium hexachloroantimonate(1-) is crucial for its effective use in subsequent reactions. Several strategies can be employed to enhance the outcome of the synthesis.

Control of Stoichiometry and Reaction Conditions:

The stoichiometry of the reactants plays a significant role. Using a slight excess of antimony pentachloride can ensure the complete conversion of the acetyl chloride. However, a large excess should be avoided as it can lead to the formation of more complex antimony-containing anions.

Temperature control is another critical factor. Running the reaction at low temperatures, often between -20 °C and 0 °C, helps to suppress side reactions and the potential for the product to decompose. The reaction progress can be monitored using in-situ spectroscopic techniques like IR or NMR spectroscopy to determine the optimal reaction time. numberanalytics.com

Solvent Selection and Product Isolation:

The choice of an appropriate inert solvent is vital for high purity. The solvent should not react with the strong Lewis acid or the acylium cation. Dichloromethane and sulfur dioxide are also suitable solvents. The low solubility of the acetylium hexachloroantimonate(1-) in these solvents facilitates its isolation by filtration.

Purification of the product can be achieved by washing the crystalline solid with the inert solvent to remove any unreacted starting materials or soluble byproducts. Due to the moisture-sensitive nature of the compound, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. chemicalbook.comwikipedia.org

Catalyst and Precursor Purity:

The purity of the starting materials, particularly antimony pentachloride, is paramount. Antimony pentachloride is often prepared by the chlorination of molten antimony trichloride. wikipedia.orgsci-hub.se Any impurities in the antimony pentachloride can lead to the formation of undesired byproducts.

The following interactive data table summarizes key parameters for the synthesis of acetylium hexachloroantimonate(1-):

| Parameter | Value/Condition | Purpose |

| Reactants | Acetyl chloride (CH₃COCl), Antimony pentachloride (SbCl₅) | Formation of the acetylium cation and hexachloroantimonate anion. |

| Stoichiometry | Near equimolar or slight excess of SbCl₅ | To ensure complete reaction of the acetyl chloride. |

| Solvent | Inert, anhydrous (e.g., Chloroform, Carbon tetrachloride, Dichloromethane) | To prevent side reactions and facilitate product precipitation. |

| Temperature | Low (e.g., -20 °C to 0 °C) | To control the exothermic reaction and minimize product decomposition. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent hydrolysis of the reactants and product. |

| Isolation | Filtration | To separate the solid product from the reaction mixture. |

| Purification | Washing with inert solvent | To remove impurities. |

Exploration of Novel Synthetic Pathways and Reagents for Acetylium Salt Formation

While the direct reaction of acetyl halides with antimony pentachloride remains the primary synthetic route, research into novel pathways and reagents continues, driven by the desire for milder reaction conditions, improved safety, and broader substrate scope.

One area of exploration involves the use of alternative Lewis acids. While antimony pentachloride is highly effective, its toxicity and corrosiveness have prompted investigations into other strong Lewis acids. However, for the formation of the stable hexachloroantimonate salt, antimony pentachloride is the specific required precursor.

Another avenue of research focuses on the in-situ generation of acylium ions for immediate use in reactions like Friedel-Crafts acylation. This approach avoids the isolation of the potentially unstable acylium salt. Methodologies employing catalytic amounts of Lewis acids are being developed to make these reactions more efficient and environmentally benign. acs.orgdocumentsdelivered.comresearchgate.net For instance, the use of heterogeneous catalysts or encapsulated Lewis acids is being explored to simplify catalyst recovery and reuse. acs.orgdocumentsdelivered.comresearchgate.netnih.gov

The development of biocatalytic Friedel-Crafts reactions also presents a novel and sustainable approach, although its application to the synthesis of simple acylium salts like acetylium hexachloroantimonate(1-) is still in its nascent stages. nih.gov

Furthermore, the synthesis of related acylium salts with different counterions, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), has been achieved using the corresponding Lewis acids (boron trifluoride or phosphorus pentafluoride). These alternative salts can offer different reactivity profiles and solubilities.

Elucidation of Molecular and Electronic Structure Through Advanced Spectroscopic Techniques

Vibrational Spectroscopy (Infrared and Raman) of the Acetylium Cation and Hexachloroantimonate Anion

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the structural characteristics of acetylium hexachloroantimonate. This is accomplished by examining the vibrational modes of the acetylium cation (CH₃CO⁺) and the hexachloroantimonate anion (SbCl₆⁻), which yields information about bond strengths and molecular geometries.

Analysis of C≡O Stretching Frequencies in Acetylium Species

A defining characteristic in the vibrational spectra of acetylium salts is the stretching frequency of the carbon-oxygen bond. For acetylium hexachloroantimonate, this C≡O stretching vibration is observed at a notably high frequency, approximately 2300 cm⁻¹. This high value strongly suggests a significant degree of triple bond character and a linear arrangement of the C-C-O atoms in the acetylium cation. The precise frequency can be affected by the counter-ion and the surrounding medium.

Spectroscopic Signatures of the Hexachloroantimonate Anion

The hexachloroantimonate anion (SbCl₆⁻) adopts an octahedral geometry, and its high symmetry governs the number of vibrational modes that are active in its infrared and Raman spectra. The Raman spectrum of acetylium hexachloroantimonate displays prominent bands that correspond to the vibrations of the SbCl₆⁻ anion. The most intense of these is the symmetric Sb-Cl stretching mode (A₁g), which is a hallmark of the octahedral SbCl₆⁻ species.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in characterizing the electronic environment of the atomic nuclei within acetylium hexachloroantimonate, providing valuable data for both solution and solid-state phases.

¹H and ¹³C NMR Chemical Shift Characterization of the Acetylium Cation

The ¹H and ¹³C NMR spectra of acetylium hexachloroantimonate offer direct confirmation of the acetylium cation's structure. In the ¹H NMR spectrum, a single peak is observed for the methyl protons (CH₃), which is shifted downfield due to the positive charge on the neighboring carbonyl carbon. The ¹³C NMR spectrum is particularly revealing, with the carbonyl carbon (C=O) of the acetylium cation being significantly deshielded and resonating at a very low field, a characteristic feature of carbocations.

| Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|

| ¹H (CH₃) | ~4.1 | |

| ¹³C (C=O) | ~197.9 | |

| ¹³C (CH₃) | ~7.3 |

Investigations of Ion-Pairing Effects via NMR Spectroscopy

NMR spectroscopy is a sensitive method for studying the interactions between the acetylium cation and the hexachloroantimonate anion in solution. The chemical shifts of both the cation and the anion can be influenced by the extent of ion pairing. Changes in concentration or the solvent can shift the equilibrium between different types of ion pairs, which in turn can be monitored through changes in the NMR chemical shifts.

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms in solid acetylium hexachloroantimonate has been determined through single-crystal X-ray diffraction. These studies unequivocally show that the compound is ionic, composed of distinct acetylium cations and hexachloroantimonate anions.

The crystallographic data confirms that the C-C-O fragment of the acetylium cation is essentially linear. The observed C-O bond length is quite short, which is consistent with the triple bond character indicated by the high C≡O stretching frequency in the vibrational spectra. The hexachloroantimonate anion is found to have a slightly distorted octahedral geometry.

| Structural Parameter | Bond Length (Å) | Reference |

|---|---|---|

| C-C | ~1.40 - 1.46 | |

| C-O | ~1.11 - 1.12 |

Crystalline Structures of Acetylium Hexachloroantimonate(1-) and Related Acylium Salts

X-ray diffraction studies on crystalline acylium salts have consistently revealed a key feature of the acylium cation: a linear C-C-O geometry. This linearity is a direct consequence of the electronic structure of the cation, which is best described by sp hybridization of the central carbon and oxygen atoms, leading to the formation of a carbon-oxygen triple bond. The hexachloroantimonate anion typically adopts a regular or slightly distorted octahedral geometry.

The packing of these ions in the crystal lattice is governed by electrostatic interactions. The large, weakly coordinating nature of the hexachloroantimonate anion helps to minimize destabilizing interactions with the cationic center, thereby enabling the formation of a stable crystalline solid. The study of these crystal structures is crucial for understanding the intrinsic properties of the acylium cation, free from significant solvent or counter-ion effects.

Table 1: General Crystallographic Features of Acylium Salts

| Feature | Description |

| Cation Geometry | Generally linear R-C-O arrangement |

| Anion Geometry | Typically octahedral for hexachloroantimonate |

| Crystal Packing | Dominated by electrostatic interactions |

| Bonding | Ionic between the acylium cation and the hexachloroantimonate anion |

Note: Specific lattice parameters and space group information for Acetylium Hexachloroantimonate(1-) are not publicly documented.

Geometric Parameters and Bond Length Analysis of the Acetylium Cationic Center

The geometric parameters of the acetylium cation, particularly its bond lengths, provide direct evidence for its electronic structure. The most significant feature is the carbon-oxygen bond, which is exceptionally short, consistent with a triple bond. This is a consequence of the resonance stabilization of the positive charge, where the canonical structure with a C≡O triple bond and the positive charge on oxygen is a major contributor.

The C-C bond in the acetylium cation is also of interest, reflecting the sp-hybridized state of the carbonyl carbon. The analysis of bond lengths in related acylium salts provides a basis for understanding the acetylium cation in the hexachloroantimonate salt. The bond order and length are inversely proportional; a higher bond order results in a shorter bond length.

Table 2: Typical Geometric Parameters of the Acetylium Cation

| Parameter | Typical Value | Significance |

| C-O Bond Length | ~1.11 Å | Indicative of a C≡O triple bond |

| C-C Bond Length | ~1.45 Å | Reflects sp-sp² single bond character |

| C-C-O Bond Angle | ~180° | Consistent with sp hybridization |

Note: The values presented are typical for acylium cations and are expected to be very similar in acetylium hexachloroantimonate(1-). Precise experimental values from the crystal structure of acetylium hexachloroantimonate(1-) are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy of Reactive Intermediates

UV-Vis spectroscopy is a valuable tool for studying reactive intermediates like the acetylium cation. The electronic transitions within the cation give rise to absorption bands in the UV-Vis spectrum. For the acetylium cation, the principal electronic transition is expected to be a π → π* transition associated with the carbon-oxygen triple bond.

Due to the high energy of this transition in the isolated cation, the absorption maximum (λmax) is expected to occur in the deep UV region, often below the range of standard spectrophotometers. The presence of conjugation in larger acylium systems can shift this absorption to longer wavelengths.

The study of the UV-Vis spectrum of acetylium hexachloroantimonate(1-) in a non-coordinating solvent would provide information on the electronic structure of the solvated cation. However, specific experimental UV-Vis absorption data for acetylium hexachloroantimonate(1-) is not documented in the available literature. For comparison, simple carbonyl compounds, which have a C=O double bond, typically show a weak n → π* transition around 270-300 nm and a strong π → π* transition below 200 nm. The acetylium cation, with its C≡O triple bond, would be expected to have its primary absorption at a significantly shorter wavelength.

Table 3: Expected UV-Vis Absorption Characteristics of the Acetylium Cation

| Transition Type | Expected Wavelength Region | Intensity |

| π → π* | Deep UV (< 200 nm) | Strong |

Note: This table is based on theoretical expectations and comparisons with related compounds, as specific experimental data for acetylium hexachloroantimonate(1-) is not available.

Theoretical Chemistry and Computational Studies of Acetylium Hexachloroantimonate 1

Quantum Chemical Calculations of Acetylium Cation Electronic Structure

The intrinsic properties of the acetylium cation are foundational to understanding the behavior of its salts. Quantum chemical calculations have been instrumental in elucidating the electronic structure, bonding, and charge distribution within this pivotal electrophile.

Density Functional Theory (DFT) Investigations of Charge Distribution and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. Studies on the acetylium cation consistently reveal a linear C-C-O geometry. walisongo.ac.id The bonding is best described by a dominant resonance structure featuring a carbon-oxygen triple bond, which delocalizes the positive charge onto the oxygen atom. walisongo.ac.id This delocalization is supported by calculated short C-O bond lengths, which are more indicative of a triple bond than a double bond. walisongo.ac.idchempedia.info

Natural Bond Orbital (NBO) analysis, a common DFT-based method, provides a quantitative picture of the charge distribution. These calculations typically show a significant positive charge on the carbonyl carbon, rendering it highly electrophilic, while the oxygen atom also bears a partial positive charge, a consequence of the resonance structure with a C≡O⁺ motif. walisongo.ac.id The methyl group hydrogens also contribute to charge delocalization through hyperconjugation. walisongo.ac.id

Table 1: Calculated NBO Charges and Bond Orders for the Acetylium Cation This table is illustrative and based on typical results from DFT calculations. Actual values may vary depending on the level of theory and basis set used.

| Atom/Bond | Calculated Value |

|---|---|

| Charge on Carbonyl C | +0.5 to +0.7 e |

| Charge on Oxygen | +0.1 to +0.3 e |

| C-O Bond Order | ~2.7 - 2.9 |

Ab Initio Approaches to Acetylium Ion Stability and Reactivity

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, provide benchmark data on the stability and reactivity of the acetylium cation. These methods confirm the linear geometry and the significant contribution of the oxo-carbenium ion resonance structure. arxiv.orgaanda.orgnih.govresearchgate.net Ab initio calculations have been crucial in determining the thermodynamic stability of the acetylium cation relative to its isomers, such as the ketene-H⁺ complex, confirming that the acetylium cation is the more stable species. arxiv.orgresearchgate.net

The reactivity of the acetylium cation as a potent electrophile is also a key focus of ab initio studies. Calculations of the lowest unoccupied molecular orbital (LUMO) show a large coefficient on the carbonyl carbon, indicating this as the primary site for nucleophilic attack. The high energy of the LUMO is consistent with the strong electrophilic character of the ion.

Computational Modeling of Acetylium Hexachloroantimonate(1-) Ion-Pairing and Solvent Interactions

While the gas-phase properties of the acetylium cation are well-described, in condensed phases, it exists as an ion pair with a counterion, in this case, hexachloroantimonate (SbCl₆⁻). The interactions between the cation and anion, as well as with the solvent, can significantly modulate its properties and reactivity.

Computational modeling of ion-pairing in non-aqueous and low-polarity solvents is a complex challenge. nih.govrsc.orgacs.orgacs.orgresearchgate.net For acetylium hexachloroantimonate(1-), the large, diffuse nature of the SbCl₆⁻ anion leads to the formation of a "loose" or solvent-separated ion pair in many solvents. This means that one or more solvent molecules may be situated between the acetylium cation and the hexachloroantimonate anion. The hexachloroantimonate anion itself is known to be a weak one-electron oxidant. rsc.org

Molecular dynamics (MD) simulations, often employing force fields derived from quantum mechanical calculations, can be used to model the dynamic behavior of the ion pair in solution. These simulations can provide insights into the average distance between the ions, the orientation of the acetylium cation relative to the anion, and the structure of the surrounding solvent shell. The inclusion of explicit solvent molecules is crucial for accurately capturing these effects, as the solvent plays a critical role in mediating the electrostatic interactions between the ions.

Simulation of Reaction Mechanisms Involving Acetylium Hexachloroantimonate(1-) as an Electrophile

The primary chemical significance of acetylium hexachloroantimonate(1-) lies in its role as an acylating agent in Friedel-Crafts reactions. Computational simulations of these reaction mechanisms provide a detailed picture of the energy landscape and the structures of transition states. nih.govnih.govacs.orgelsevierpure.comacs.org

DFT calculations are widely used to model the acylation of aromatic compounds by the acetylium cation. These simulations typically involve locating the transition state for the electrophilic attack of the acetylium cation on the aromatic ring, leading to the formation of a sigma complex (also known as an arenium ion). The energy barrier for this step is a key determinant of the reaction rate. The nature of the counterion, SbCl₆⁻, is generally considered to be that of a non-coordinating spectator anion, meaning it does not directly participate in the bond-forming or bond-breaking steps. However, its presence is crucial for stabilizing the cationic intermediates.

Table 2: Key Intermediates and Transition States in a Simulated Friedel-Crafts Acylation This table provides a generalized representation of the species involved in the reaction.

| Species | Description |

|---|---|

| Reactants | Acetylium hexachloroantimonate(1-) and an aromatic substrate |

| Transition State 1 | The energy maximum corresponding to the attack of the acetylium cation on the aromatic ring |

| Sigma Complex | A cationic intermediate where the aromaticity of the ring is disrupted |

| Transition State 2 | The energy maximum for the deprotonation of the sigma complex |

Computational studies can also elucidate the role of the solvent in these reactions. The solvent can influence the reaction rate by stabilizing or destabilizing the reactants, transition states, and intermediates to different extents. For instance, a more polar solvent might better solvate the charged intermediates, thereby lowering the activation energy.

Influence of the Hexachloroantimonate 1 Anion on Cationic Reactivity

Principles and Design of Weakly Coordinating Anions in Main Group Chemistry

Weakly coordinating anions are essential for the stabilization and study of highly electrophilic cations in main group chemistry. cuvillier.de The fundamental principle behind the design of a WCA is to minimize its interaction with the corresponding cation. cuvillier.de An ideal WCA possesses several key characteristics:

Low Nucleophilicity and Basicity: The anion should not readily donate its electron density to the cation, which would lead to the formation of a stable covalent bond and diminish the cation's reactivity. cuvillier.de

Large Size and Charge Delocalization: A large ionic radius and the ability to delocalize the negative charge over a large surface area reduce the charge density at any single point on the anion. This minimizes strong electrostatic interactions with the cation. cuvillier.de

Chemical Inertness: The anion must be resistant to oxidation and attack by strong electrophiles, ensuring its stability in the presence of highly reactive cations. cuvillier.de

The hexachloroantimonate(1-) anion, with its octahedral geometry and the distribution of the negative charge over six chlorine atoms surrounding a central antimony atom, fulfills these criteria to a significant extent. This makes it a valuable tool for generating and studying reactive species like the acetylium cation. The use of such anions allows for the investigation of cationic behavior in condensed phases, approaching a "pseudo-gas phase" environment where cation-anion interactions are minimized. cuvillier.de

Comparative Studies with Other Weakly Coordinating Anions in Acylium Chemistry

The choice of the weakly coordinating anion can significantly influence the reactivity of the acylium cation. While acetylium hexachloroantimonate(1-) is a powerful acetylating agent, comparing its reactivity to salts with other WCAs, such as hexafluoroantimonate ([SbF6]-), provides valuable insights into the role of the anion.

In a seminal study by George A. Olah and his colleagues, the acetylation of aromatic compounds using pre-formed methyloxocarbonium (acetylium) salts of both hexafluoro- and hexachloroantimonate was investigated. masterorganicchemistry.com These stable, crystalline salts serve as excellent sources of the acetylium cation, allowing for controlled studies of Friedel-Crafts acylation reactions. masterorganicchemistry.com

The research demonstrated that both acetylium hexachloroantimonate and acetylium hexafluoroantimonate are highly effective acetylating agents for benzene (B151609), alkylbenzenes, and halobenzenes. masterorganicchemistry.com The reactivity of the acetylium cation is largely preserved due to the weakly coordinating nature of both anions. However, subtle differences in reactivity and product distribution can arise due to the differing sizes and electronic properties of the fluoro- and chloro-substituents on the anion.

| Anion | Key Property | Impact on Acylium Chemistry |

| Hexachloroantimonate(1-) ([SbCl6]-) | Large, moderately coordinating | Enables isolation of stable acetylium salts, potent acetylating agent. |

| Hexafluoroantimonate(1-) ([SbF6]-) | Very weakly coordinating | Also forms stable acetylium salts with high reactivity. |

| Tetrafluoroborate(1-) ([BF4]-) | More coordinating than [SbCl6]- or [SbF6]- | May lead to reduced electrophilicity of the acetylium cation. |

This table was created based on the general principles of weakly coordinating anions and the findings of Olah et al. masterorganicchemistry.com

Impact of Anion Coordination Strength on Electrophilic Reactivity and Selectivity Profiles

The degree of interaction between the hexachloroantimonate(1-) anion and the acetylium cation directly impacts the electrophilicity of the cation and, consequently, its reactivity and selectivity in reactions such as Friedel-Crafts acylation. A weaker coordination leads to a "freer" and more reactive acetylium cation.

The work by Olah on the acetylation of toluene (B28343) with acetylium hexafluoro- and hexachloroantimonate provides insights into this relationship. The high reactivity of these pre-formed acetylium salts suggests that the cation is indeed highly electrophilic, with minimal dampening of its reactivity by the anion. masterorganicchemistry.com This high electrophilicity often leads to low substrate and positional selectivity in Friedel-Crafts reactions. For instance, in the acetylation of toluene, a mixture of ortho, meta, and para isomers is typically obtained, reflecting the high reactivity of the acetylium cation. masterorganicchemistry.comruc.dk

The less selective nature of reactions involving the "free" acetylium cation from salts like acetylium hexachloroantimonate contrasts with traditional Friedel-Crafts systems where the electrophile might be a more sterically hindered and less reactive complex of the acyl halide and the Lewis acid. ruc.dk In such cases, the mechanism may involve an AcCl:AlCl3 complex or larger agglomerates as the electrophile, leading to different selectivity profiles. ruc.dknih.gov The use of acetylium hexachloroantimonate allows for the study of the intrinsic reactivity of the acetylium cation, where the anion's primary role is to act as a non-interfering counterion.

Spectroscopic and Computational Probes of Cation-Anion Interactions and Dissociation

Spectroscopic techniques and computational methods are invaluable for understanding the subtle interactions between the acetylium cation and the hexachloroantimonate(1-) anion.

Infrared (IR) Spectroscopy: The C=O stretching frequency of the acetylium cation is a sensitive probe of its electronic environment. In a truly "free" acetylium ion, this frequency is expected to be at a very high wavenumber. Any interaction with the anion would lead to a decrease in this frequency. By comparing the IR spectra of acetylium hexachloroantimonate with those of other acetylium salts, the relative coordinating strength of the anions can be inferred. For instance, a lower C=O stretching frequency would indicate a stronger cation-anion interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can also provide evidence for cation-anion interactions. The chemical shifts of the protons and the carbonyl carbon of the acetylium cation are influenced by the proximity and nature of the anion. Changes in chemical shifts upon varying the anion can reveal the extent of charge transfer and polarization effects due to the cation-anion interaction.

Computational Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling the structure and energetics of the acetylium hexachloroantimonate ion pair. acs.orgrsc.org These calculations can provide optimized geometries, vibrational frequencies, and charge distributions. By computing the binding energy between the acetylium cation and the hexachloroantimonate anion, the strength of their interaction can be quantified. Furthermore, computational models can simulate the dissociation of the ion pair and explore the potential energy surface of reactions involving the acetylium cation, offering a deeper understanding of its reactivity and selectivity. acs.org

Emerging Research Avenues and Advanced Applications of Acetylium Hexachloroantimonate 1

Novel Synthetic Transformations Utilizing Acetylium Hexachloroantimonate(1-)

The primary application of acetylium hexachloroantimonate(1-) in synthetic organic chemistry is as a potent acetylating agent in Friedel-Crafts acylation reactions. masterorganicchemistry.comworldscientific.comorganic-chemistry.org This electrophilic aromatic substitution reaction allows for the introduction of an acetyl group onto an aromatic ring, forming aromatic ketones. masterorganicchemistry.com The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com

The general mechanism for the Friedel-Crafts acylation using acetylium hexachloroantimonate(1-) can be described as follows:

Formation of the Electrophile: The pre-formed acetylium hexachloroantimonate(1-) salt provides a ready source of the acetylium cation (CH₃CO⁺), the key electrophile in the reaction.

Electrophilic Attack: The aromatic substrate, such as benzene (B151609) or its derivatives, attacks the acetylium cation, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. uci.edunih.gov

Deprotonation: A weak base present in the reaction mixture removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final acetylated product.

A significant advantage of using acetylium hexachloroantimonate(1-) is its high reactivity, which allows for the acylation of even deactivated aromatic systems. Research by Olah et al. demonstrated the competitive acetylation of benzene, alkylbenzenes, and halobenzenes using acetylium hexafluoro- and hexachloroantimonate complexes. worldscientific.com These studies have provided valuable insights into the mechanism and selectivity of Friedel-Crafts acylation reactions. worldscientific.com

The use of acetylium hexachloroantimonate(1-) offers a cleaner and more efficient alternative to traditional Friedel-Crafts conditions, which often require the use of stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) that can be difficult to handle and generate significant waste.

Advanced Material Synthesis via Cationic Polymerization Initiated by Acetylium Salts

The strong electrophilic character of the acetylium cation makes acetylium hexachloroantimonate(1-) and similar salts effective initiators for cationic polymerization. rsc.org This type of chain-growth polymerization is suitable for monomers with electron-donating substituents, such as vinyl ethers and certain heterocycles. The initiation step involves the transfer of the acetylium cation to the monomer, creating a new cationic species that can then propagate by adding to subsequent monomer units.

The choice of the counterion is crucial in cationic polymerization. The hexachloroantimonate anion is particularly well-suited for this role due to its non-nucleophilic nature. A non-nucleophilic counterion is essential to prevent premature termination of the growing polymer chain, allowing for the formation of high molecular weight polymers.

The polymerization of vinyl ethers initiated by acetylium salts can lead to the formation of poly(vinyl ether)s. These polymers have a range of potential applications, including as adhesives, lubricants, and in the formulation of coatings and films. The properties of the resulting polymer can be tuned by the choice of the specific vinyl ether monomer used.

| Monomer | Resulting Polymer | Potential Applications |

| Alkyl vinyl ethers | Poly(alkyl vinyl ether)s | Adhesives, sealants, coatings |

| 2-Chloroethyl vinyl ether | Poly(2-chloroethyl vinyl ether) | Reactive polymer intermediates, functional coatings |

| Isobutyl vinyl ether | Poly(isobutyl vinyl ether) | Lubricant additives, pressure-sensitive adhesives |

The ability to initiate polymerization of a variety of monomers opens the door to the synthesis of a wide array of advanced materials with tailored properties.

Integration with Continuous Flow Chemistry and Sustainable Synthetic Processes

The high reactivity of acetylium hexachloroantimonate(1-) presents both opportunities and challenges for its use in large-scale synthesis. Continuous flow chemistry offers a promising platform to address these challenges and harness the full potential of this powerful reagent in a more sustainable manner.

In a continuous flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor. This approach offers several advantages over traditional batch processing, particularly for highly exothermic or fast reactions:

Enhanced Safety: The small reaction volume minimizes the risks associated with handling highly reactive compounds and managing exothermic reactions.

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved selectivity and yield.

Scalability: Scaling up a continuous flow process is often more straightforward than scaling up a batch reaction, as it involves running the process for a longer duration rather than increasing the reactor size.

Reduced Waste: The efficiency of flow chemistry can lead to higher yields and reduced formation of byproducts, contributing to more sustainable synthetic processes.

While the direct application of acetylium hexachloroantimonate(1-) in continuous flow systems is still an emerging area of research, the principles of flow chemistry are well-suited for managing its high reactivity. The ability to generate and immediately use the highly electrophilic acetylium cation in a continuous stream would be a significant advancement in its practical application.

Future Directions in Acetylium Hexachloroantimonate(1-) Research and Development

The unique properties of acetylium hexachloroantimonate(1-) position it as a valuable tool for future advancements in both fundamental and applied chemistry. Key areas for future research and development include:

Expansion of Synthetic Utility: Further exploration of the reactivity of acetylium hexachloroantimonate(1-) with a wider range of substrates could lead to the discovery of novel synthetic transformations beyond Friedel-Crafts acylation. This includes its potential use in other types of electrophilic substitution reactions and as a catalyst for various organic transformations.

Controlled Polymerization Techniques: Developing more controlled polymerization methods initiated by acetylium salts will be crucial for the synthesis of well-defined polymers with specific architectures, such as block copolymers and star polymers. This could lead to the creation of new materials with advanced properties for applications in electronics, medicine, and nanotechnology.

Greener Synthetic Routes: Investigating the use of acetylium hexachloroantimonate(1-) in more environmentally friendly solvent systems and developing methods for its recycling and reuse will be important for enhancing the sustainability of processes that employ this reagent.

Computational and Mechanistic Studies: Deeper computational and mechanistic studies will provide a more detailed understanding of the reaction pathways involving acetylium hexachloroantimonate(1-). This knowledge will be invaluable for optimizing existing reactions and designing new synthetic applications.

Q & A

Q. What is the role of acetylium hexachloroantimonate(1−) in Friedel-Crafts acylation reactions, and how is it methodologically applied?

Acetylium hexachloroantimonate(1−) acts as a stable acylium ion source in Friedel-Crafts acylations, enabling electrophilic substitution on aromatic substrates. A representative procedure involves combining the salt with a Lewis acid catalyst (e.g., AlCl₃) in a dry solvent (e.g., dichloromethane) under inert conditions. The acylium ion ([CH₃C≡O]⁺) reacts with aromatic rings (e.g., benzene, alkylbenzenes) to form ketones. Reaction progress is monitored via TLC or NMR, with quenching in ice-water and extraction for product isolation .

Q. How is acetylium hexachloroantimonate(1−) synthesized, and what purity criteria are essential for research applications?

The compound is typically synthesized by reacting methyloxocarbonium salts with hexachloroantimonic acid (HSbCl₆) in anhydrous conditions. Purity is verified via elemental analysis (C, H, Cl, Sb content) and spectroscopic methods (¹H/¹³C NMR). Impurities like residual solvents or unreacted precursors are minimized through recrystallization from nonpolar solvents (e.g., hexane/chloroform mixtures) .

Q. What spectroscopic and crystallographic techniques are used to characterize acetylium hexachloroantimonate(1−)?

- X-ray crystallography resolves the ionic structure, confirming the [CH₃C≡O]⁺ cation and [SbCl₆]⁻ anion geometry (e.g., Sb–Cl bond lengths ~2.35–2.45 Å) .

- IR spectroscopy identifies key vibrations: C≡O stretch (~2250–2300 cm⁻¹) and Sb–Cl stretches (250–350 cm⁻¹) .

- ¹H NMR in CDCl₃ shows a sharp singlet for the methyl group (~δ 2.5–3.0 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions in Friedel-Crafts acylations using acetylium hexachloroantimonate(1−)?

Side reactions (e.g., over-acylation, ring alkylation) are minimized by:

- Temperature control : Reactions are conducted at −10°C to 0°C to suppress thermal decomposition of the acylium ion.

- Stoichiometric precision : Limiting the molar ratio of acetylium salt to substrate (1:1.05) reduces polyacylation.

- In situ monitoring : Real-time Raman spectroscopy tracks the [CH₃C≡O]⁺ concentration to adjust reagent addition rates .

Q. What mechanistic insights explain the stability of acetylium hexachloroantimonate(1−) under thermal stress?

Thermogravimetric analysis (TGA) reveals stability up to ~145°C, attributed to strong ionic lattice interactions between the [CH₃C≡O]⁺ cation and the bulky [SbCl₆]⁻ anion. DFT calculations show delocalized positive charge on the acylium ion, reducing electrophilic degradation pathways. Decomposition above 150°C produces SbCl₃, CO, and CH₃Cl, confirmed by GC-MS .

Q. How do computational methods (e.g., DFT) aid in predicting reactivity trends for acetylium hexachloroantimonate(1−) in non-traditional substrates?

DFT studies at the B3LYP/6-311++G(d,p) level model the electrophilic affinity of [CH₃C≡O]⁺ toward heteroaromatics (e.g., furans, thiophenes). Fukui indices identify nucleophilic sites, while solvent effects (e.g., dielectric constant of CH₂Cl₂) are incorporated via PCM models. Experimental validation uses Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies are employed to analyze and resolve contradictory data in acetylium salt-mediated acylation kinetics?

Conflicting rate data (e.g., solvent polarity effects) are resolved by:

- Isotopic labeling : ¹⁸O-tracing in the acylium ion distinguishes between nucleophilic attack and protonation steps.

- Kinetic isotope effects (KIE) : Comparing kₐᵣₒₘₐₜᵢc/k₆₋D in deuterated solvents quantifies proton-transfer limitations.

- Cross-validation : Correlating NMR kinetic data with computational activation energies identifies outliers .

Q. How is acetylium hexachloroantimonate(1−) applied in advanced material science (e.g., carbon nanotube doping)?

The salt acts as a p-type dopant for semiconducting single-walled carbon nanotubes (SWCNTs). A methodology involves:

- Film preparation : SWCNTs are deposited on glass substrates via spin-coating.

- Doping : Immersion in a 0.1 M solution of the acetylium salt in nitromethane for 24 hours, followed by annealing (80°C).

- Characterization : Raman spectroscopy (G-band shift) and thermoelectric measurements confirm enhanced conductivity .

Methodological Notes

- Contradictory data : Discrepancies in crystallographic reports (e.g., cation-anion distances) may arise from varying hydration states. Always compare data from isostructural analogs (e.g., hydroxonium hexachloroantimonate derivatives) .

- Safety protocols : Handle hexachloroantimonate salts in fume hoods due to SbCl₃ toxicity. Quench reactions with aqueous NaHCO₃ to neutralize acidic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.